molecular formula C16H13FN4O4 B2480353 N-(4-((2-fluorobenzyl)carbamoyl)oxazol-2-yl)-5-methylisoxazole-3-carboxamide CAS No. 1421466-88-7

N-(4-((2-fluorobenzyl)carbamoyl)oxazol-2-yl)-5-methylisoxazole-3-carboxamide

Cat. No.: B2480353
CAS No.: 1421466-88-7
M. Wt: 344.302
InChI Key: QZTIOTZWRPOYEC-UHFFFAOYSA-N
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Description

N-(4-((2-fluorobenzyl)carbamoyl)oxazol-2-yl)-5-methylisoxazole-3-carboxamide is a complex organic compound that features a combination of fluorobenzyl, oxazole, and isoxazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-((2-fluorobenzyl)carbamoyl)oxazol-2-yl)-5-methylisoxazole-3-carboxamide typically involves multiple steps, starting with the preparation of the individual moieties. The fluorobenzyl group can be introduced through a nucleophilic substitution reaction using 2-fluorobenzyl chloride and an appropriate nucleophile. The oxazole and isoxazole rings are often synthesized via cyclization reactions involving suitable precursors.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

N-(4-((2-fluorobenzyl)carbamoyl)oxazol-2-yl)-5-methylisoxazole-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups at specific positions on the molecule.

Scientific Research Applications

N-(4-((2-fluorobenzyl)carbamoyl)oxazol-2-yl)-5-methylisoxazole-3-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: The compound may have potential as a biochemical probe to study enzyme interactions or cellular pathways.

    Medicine: Research into its pharmacological properties could reveal potential therapeutic applications, such as anti-inflammatory or anticancer activities.

    Industry: The compound could be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism by which N-(4-((2-fluorobenzyl)carbamoyl)oxazol-2-yl)-5-methylisoxazole-3-carboxamide exerts its effects depends on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins involved in cellular pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other fluorobenzyl derivatives, oxazole-containing molecules, and isoxazole-based compounds. Examples include:

  • 2-fluorobenzylamine
  • 4-methyl-5-isoxazolecarboxylic acid
  • Oxazol-2-yl carbamates

Uniqueness

N-(4-((2-fluorobenzyl)carbamoyl)oxazol-2-yl)-5-methylisoxazole-3-carboxamide is unique due to its specific combination of functional groups and ring systems

Properties

IUPAC Name

N-[4-[(2-fluorophenyl)methylcarbamoyl]-1,3-oxazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN4O4/c1-9-6-12(21-25-9)15(23)20-16-19-13(8-24-16)14(22)18-7-10-4-2-3-5-11(10)17/h2-6,8H,7H2,1H3,(H,18,22)(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZTIOTZWRPOYEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NC2=NC(=CO2)C(=O)NCC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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